biological activity of N-isopropyl-3-methylbenzamide
biological activity of N-isopropyl-3-methylbenzamide
An In-depth Technical Guide to the Biological Activity of N-isopropyl-3-methylbenzamide
Abstract
N-isopropyl-3-methylbenzamide is a small molecule belonging to the versatile class of N-substituted benzamides, a scaffold known for a wide array of pharmacological activities.[1] While this specific compound is cataloged, its biological effects remain uncharacterized in publicly available literature. This technical guide provides a comprehensive framework for the systematic investigation of the . Drawing on structure-activity relationships from related benzamide analogs, we hypothesize its potential as a modulator of key cellular targets, including microtubule dynamics, soluble epoxide hydrolase, and transient receptor potential (TRP) ion channels. This document details the rationale behind these hypotheses and provides robust, step-by-step protocols for in vitro and in vivo validation, designed to be self-validating and to deliver clear, actionable data. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel benzamide derivatives.
Introduction: The Benzamide Scaffold and the Uncharacterized Potential of N-isopropyl-3-methylbenzamide
The benzamide moiety is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with applications ranging from antiemetics and antipsychotics to anti-cancer and anti-inflammatory agents.[1][2] The versatility of the benzamide scaffold stems from its ability to engage in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, with a multitude of biological targets.[3] The N-substituent and the substitution pattern on the phenyl ring play a critical role in defining the pharmacological profile of these compounds.[4][5]
N-isopropyl-3-methylbenzamide, with its IUPAC name 3-methyl-N-propan-2-ylbenzamide, is a relatively simple N-substituted benzamide.[6] Its physicochemical properties, predicted from its structure, suggest a moderately lipophilic character, which may facilitate its passage across cellular membranes.[6]
Table 1: Physicochemical Properties of N-isopropyl-3-methylbenzamide
| Property | Value | Source |
| Molecular Formula | C11H15NO | [6] |
| Molecular Weight | 177.24 g/mol | [6] |
| XLogP3 | 2.9 | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 1 | [6] |
Given the lack of published biological data for N-isopropyl-3-methylbenzamide, this guide proposes a hypothesis-driven approach to its characterization. Based on the activities of structurally related benzamides, we will explore three primary potential mechanisms of action: inhibition of tubulin polymerization, inhibition of soluble epoxide hydrolase (sEH), and modulation of ion channels, specifically the TRPM8 channel.
Hypothesized Biological Activities and Investigational Plan
The following sections outline the scientific rationale for investigating N-isopropyl-3-methylbenzamide against three distinct biological targets and provide detailed experimental protocols for each line of inquiry.
Potential as a Tubulin Polymerization Inhibitor
Rationale: Numerous N-substituted benzamide derivatives have been identified as potent inhibitors of tubulin polymerization, targeting the colchicine binding site.[7][8] This inhibition disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis, a clinically validated strategy in cancer chemotherapy.[9] The structural features of N-isopropyl-3-methylbenzamide, particularly the substituted benzene ring, are consistent with those of known tubulin polymerization inhibitors.
Experimental Workflow:
Workflow for investigating tubulin polymerization inhibition.
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the increase in light scattering as tubulin monomers polymerize into microtubules, which can be monitored by an increase in optical density at 340 nm.[9][10]
-
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
N-isopropyl-3-methylbenzamide dissolved in DMSO
-
Positive control: Colchicine or Nocodazole[9]
-
Negative control (vehicle): DMSO
-
Pre-chilled 96-well plates
-
Temperature-controlled spectrophotometer
-
-
Procedure:
-
Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Prepare the tubulin polymerization buffer by adding GTP to a final concentration of 1 mM and glycerol to 10% (v/v) in the General Tubulin Buffer. Keep all reagents on ice.
-
Assay Setup (on ice): In a pre-chilled 96-well plate, add serial dilutions of N-isopropyl-3-methylbenzamide or control compounds. Add the tubulin solution to each well to a final concentration of 2 mg/mL.
-
Initiation and Measurement: Initiate polymerization by adding the GTP-containing polymerization buffer. Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.[10]
-
Data Analysis: The rate of tubulin polymerization is determined from the slope of the linear phase of the absorbance curve. The IC₅₀ value (the concentration of the compound that inhibits polymerization by 50%) is calculated by plotting the percentage of inhibition against the compound concentration.[10]
-
Potential as a Soluble Epoxide Hydrolase (sEH) Inhibitor
Rationale: Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. Inhibition of sEH is a promising therapeutic strategy for managing hypertension, inflammation, and pain.[11][12] Several classes of small molecules, including some with amide functionalities, have been developed as sEH inhibitors.[13] The structural characteristics of N-isopropyl-3-methylbenzamide warrant its investigation as a potential sEH inhibitor.
Experimental Workflow:
Workflow for investigating sEH inhibition.
Experimental Protocol: Fluorescence-Based sEH Inhibition Assay
This assay utilizes a non-fluorescent substrate that, upon hydrolysis by sEH, releases a highly fluorescent product, allowing for sensitive detection of enzyme activity.[14][15]
-
Materials:
-
Recombinant human sEH
-
sEH Assay Buffer
-
sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)[14]
-
N-isopropyl-3-methylbenzamide dissolved in DMSO
-
Positive control: A known sEH inhibitor (e.g., AUDA)
-
Negative control (vehicle): DMSO
-
Black 96-well plates
-
Fluorescence plate reader
-
-
Procedure:
-
Reagent Preparation: Dilute the recombinant human sEH and the substrate in sEH Assay Buffer to their optimal working concentrations.
-
Assay Setup: To the wells of a black 96-well plate, add the sEH Assay Buffer, serial dilutions of N-isopropyl-3-methylbenzamide or control compounds, and the diluted sEH enzyme solution.[15]
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.
-
Initiation and Measurement: Initiate the reaction by adding the diluted sEH substrate to all wells. Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths (e.g., 330 nm excitation and 465 nm emission for the product of PHOME hydrolysis).[14]
-
Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence curve. The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.
-
Potential as a TRPM8 Ion Channel Modulator
Rationale: The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel that functions as a sensor for cold temperatures and cooling agents like menthol.[16][17] It is implicated in various physiological processes, and its modulation is a target for treating pain and inflammation.[18] Benzamide derivatives have been identified as blockers of other ion channels, such as the Kv1.3 potassium channel, suggesting that N-isopropyl-3-methylbenzamide could also modulate ion channel activity.[19]
Experimental Workflow:
Workflow for investigating TRPM8 channel modulation.
Experimental Protocol: Calcium Influx Assay in TRPM8-Expressing Cells
This assay measures changes in intracellular calcium concentration upon channel activation in cells engineered to express the TRPM8 channel.
-
Materials:
-
HEK293 cells stably expressing human TRPM8
-
Cell culture medium and reagents
-
Fluo-4 AM calcium indicator dye
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
N-isopropyl-3-methylbenzamide dissolved in DMSO
-
Positive control (antagonist): A known TRPM8 antagonist (e.g., AMTB)
-
Negative control (vehicle): DMSO
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader with automated injection capabilities
-
-
Procedure:
-
Cell Preparation: Seed the TRPM8-expressing HEK293 cells in black, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading: Load the cells with Fluo-4 AM dye according to the manufacturer's protocol. After loading, wash the cells with assay buffer.
-
Compound Incubation: Add serial dilutions of N-isopropyl-3-methylbenzamide or control compounds to the wells and incubate for a specified period.
-
Agonist Injection and Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then inject the TRPM8 agonist (e.g., menthol) into the wells. Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence upon agonist addition reflects the influx of calcium through the TRPM8 channels. The inhibitory (or potentiating) effect of N-isopropyl-3-methylbenzamide is quantified by comparing the fluorescence response in its presence to that of the vehicle control. An IC₅₀ (or EC₅₀ for agonists) value can be determined.
-
Synthesis of N-isopropyl-3-methylbenzamide
For the purpose of these investigations, N-isopropyl-3-methylbenzamide can be synthesized via a standard amidation reaction.[21]
Proposed Synthetic Route:
Proposed two-step synthesis of N-isopropyl-3-methylbenzamide.
-
Step 1: Formation of 3-Methylbenzoyl Chloride: 3-Methylbenzoic acid is reacted with an excess of thionyl chloride, often with gentle heating, to produce 3-methylbenzoyl chloride. The excess thionyl chloride can be removed under reduced pressure.
-
Step 2: Amidation: The crude 3-methylbenzoyl chloride is then reacted with isopropylamine in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in an anhydrous aprotic solvent (e.g., dichloromethane) to yield N-isopropyl-3-methylbenzamide. The product can be purified by standard techniques such as extraction and chromatography.
Conclusion and Future Directions
This technical guide provides a foundational research plan for the characterization of the biological activity of the novel compound, N-isopropyl-3-methylbenzamide. By leveraging the known pharmacology of the broader benzamide class, we have identified three high-priority, plausible biological targets: tubulin, soluble epoxide hydrolase, and the TRPM8 ion channel. The detailed protocols provided herein offer a clear and robust pathway for in vitro and in vivo validation.
The outcomes of these studies will be pivotal in determining the therapeutic potential of N-isopropyl-3-methylbenzamide. Positive results in any of these assays would warrant further investigation, including more extensive structure-activity relationship studies, pharmacokinetic profiling, and evaluation in more complex disease models. This systematic approach ensures a thorough and efficient elucidation of the pharmacological profile of this promising, yet uncharacterized, molecule.
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